

Application Notes and Protocols: Bis(ethylbenzene)molybdenum for Atomic Layer Deposition

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Compound of Interest

Compound Name: *Bis(ethylbenzene)molybdenum*

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These application notes provide a comprehensive overview of the use of **bis(ethylbenzene)molybdenum** $[(EtBz)_2Mo]$ as a precursor for the atomic layer deposition (ALD) of molybdenum-based thin films. This document details the deposition of molybdenum carbide (MoC_x) and molybdenum oxide (MoO_x) films, offering insights into their properties and the experimental protocols for their synthesis.

Introduction to Bis(ethylbenzene)molybdenum as an ALD Precursor

Bis(ethylbenzene)molybdenum is a metal-organic compound that has shown significant promise as a precursor for the vapor deposition of molybdenum-containing materials.^[1] Its utility in ALD processes stems from its volatility and reactivity, enabling the controlled, layer-by-layer growth of thin films with high conformality, which is crucial for applications in microelectronics and catalysis.^{[2][3]} This precursor is particularly valuable for depositing materials such as molybdenum carbide, which can serve as a seed layer for subsequent depositions, and molybdenum oxide, a material with extensive applications in catalysis.^{[1][4]}

Deposition of Molybdenum Carbide (MoC_x)

Thermal ALD using **bis(ethylbenzene)molybdenum** and hydrogen (H₂) has been successfully employed to deposit molybdenum carbide films.[2][3] These films can function as a crucial seed layer, facilitating the effective deposition of elemental molybdenum at lower temperatures than on other surfaces like titanium nitride (TiN).[1]

Quantitative Data Summary

Parameter	Value	Reference
ALD Window	200–240 °C	[2]
Growth Rate	0.034 nm/cycle	[2]
Film Composition	Predominantly Mo ₂ C	[2][3]
Mo/C Atomic Ratio	1.25	[2]
Oxygen Impurity	4%	[2]
Conformality	~91% on trench substrate	[2]
As-deposited Resistivity (23 nm film at 250 °C)	171 $\mu\Omega\cdot\text{cm}$	[2]
Resistivity after Annealing (700 °C, 5-23 nm film)	73–104 $\mu\Omega\cdot\text{cm}$	[2]
Crystallinity (As-deposited)	Amorphous	[2][3]
Crystallinity (After Annealing at 600-700 °C)	Hexagonal β -Mo ₂ C	[2][3]

Experimental Protocol: Thermal ALD of MoC_x

This protocol outlines the steps for depositing MoC_x thin films using **bis(ethylbenzene)molybdenum** and a hydrogen co-reactant.

1. Substrate Preparation:

- Start with a clean substrate (e.g., silicon wafer with a native oxide layer).
- Ensure the substrate is free of organic and particulate contamination by using a standard cleaning procedure (e.g., RCA clean).

2. Precursor Handling and Delivery:

- Heat the **bis(ethylbenzene)molybdenum** precursor to a temperature range of 100–140 °C to ensure adequate vapor pressure.[5]
- Use an inert carrier gas, such as argon (Ar), to transport the precursor vapor into the ALD reactor.

3. ALD Process Parameters:

- Set the substrate temperature within the ALD window of 200–240 °C.[2]
- Maintain a deposition chamber pressure between 10 and 50 Torr.[5]
- Introduce hydrogen (H₂) as the co-reactant. A mixture of 4% H₂ in 96% Ar can be used.[2]

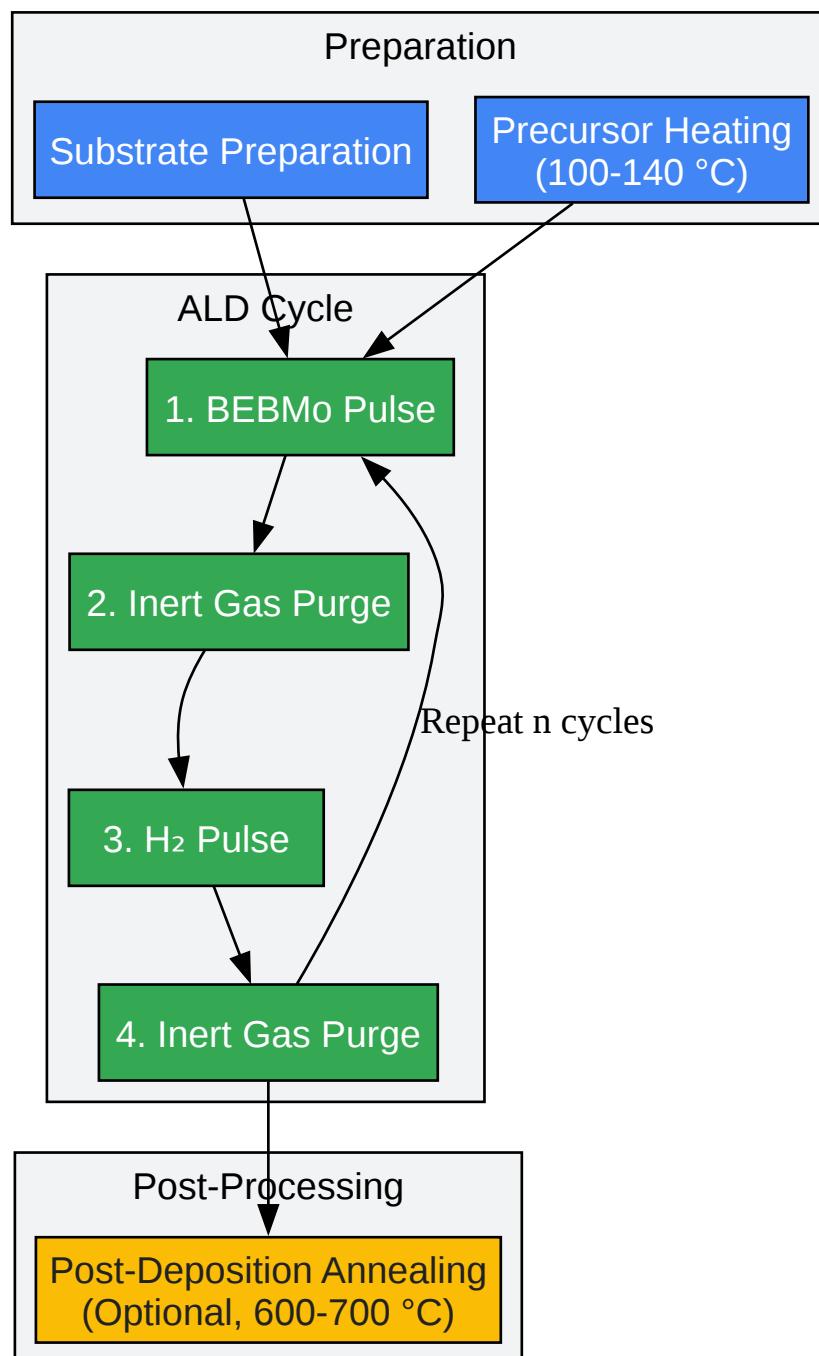
4. ALD Cycle Sequence:

- Step 1: **Bis(ethylbenzene)molybdenum** Pulse: Introduce the precursor vapor into the reaction chamber.
- Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts.
- Step 3: Hydrogen (H₂) Pulse: Introduce the hydrogen co-reactant into the chamber to react with the adsorbed precursor layer.
- Step 4: Purge 2: Purge the chamber again with inert gas to remove reaction byproducts.
- Repeat this cycle until the desired film thickness is achieved.

5. Post-Deposition Annealing (Optional):

- To crystallize the as-deposited amorphous MoC_x film and reduce its resistivity, perform a post-deposition anneal at 600–700 °C in an inert atmosphere.[2][3]

Experimental Workflow: Thermal ALD of MoC_x

Workflow for Thermal ALD of MoC_x [Click to download full resolution via product page](#)Workflow for Thermal ALD of MoC_x

Deposition of Molybdenum Oxide (MoO_x)

Bis(ethylbenzene)molybdenum can also be used to deposit molybdenum oxide films by ALD, using water (H_2O) as the oxidant.[4]

Quantitative Data Summary

Parameter	Value	Reference
ALD Window	135–150 °C	[4]
Growth Rate	0.08 Å/cycle	[4]
Molybdenum Loading (on Al_2O_3 powder)		
- 1 Cycle	0.5 Mo/nm ²	[4]
- 2 Cycles	1.1 Mo/nm ²	[4]
- 5 Cycles	1.9 Mo/nm ²	[4]

Experimental Protocol: ALD of MoO_x

This protocol describes the deposition of MoO_x thin films using **bis(ethylbenzene)molybdenum** and water.

1. Substrate Preparation:

- Prepare a clean substrate. For catalytic applications, a high-surface-area support like alumina powder can be used.[4]
- To ensure a reproducible starting surface, an initial layer of Al_2O_3 can be deposited on the substrate.[4]

2. Precursor Handling and Delivery:

- Heat the **bis(ethylbenzene)molybdenum** precursor to a temperature that provides sufficient vapor pressure.
- Use an inert carrier gas for precursor delivery.

3. ALD Process Parameters:

- Set the substrate temperature within the ALD window of 135–150 °C.[4]

- The co-reactant is water (H_2O).

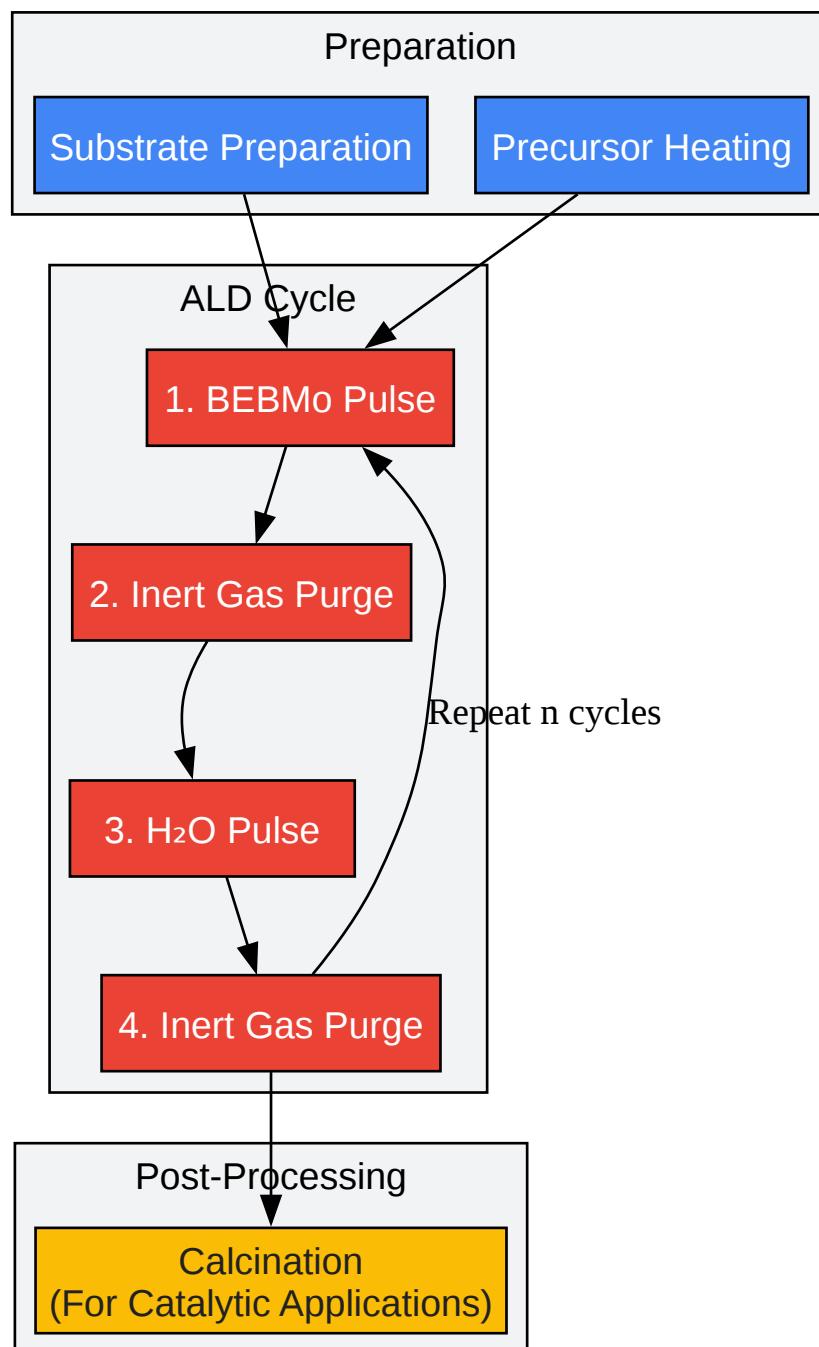
4. ALD Cycle Sequence:

- Step 1: **Bis(ethylbenzene)molybdenum** Pulse: Introduce the precursor vapor into the reaction chamber.
- Step 2: Purge 1: Purge the chamber with an inert gas.
- Step 3: Water (H_2O) Pulse: Introduce water vapor as the oxidant.
- Step 4: Purge 2: Purge the chamber with inert gas.
- Repeat for the desired number of cycles.

5. Post-Deposition Calcination:

- For catalytic applications, the as-deposited material typically undergoes a calcination step at high temperatures.[\[4\]](#)

Experimental Workflow: ALD of MoO_x

Workflow for ALD of MoO_x[Click to download full resolution via product page](#)Workflow for ALD of MoO_x

Safety and Handling

Bis(ethylbenzene)molybdenum is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this precursor. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Bis(ethylbenzene)molybdenum is a versatile precursor for the atomic layer deposition of both molybdenum carbide and molybdenum oxide thin films. The choice of co-reactant (H_2 for MoC_x and H_2O for MoO_x) dictates the final film composition. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their ALD processes for various applications in microelectronics and catalysis.

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